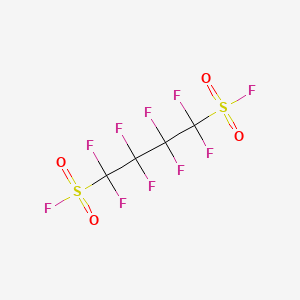
Octafluorobutane-1,4-disulfonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluorobutane-1,4-disulfonyl difluoride is a chemical compound with the molecular formula C₄F₁₀O₄S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high fluorine content, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octafluorobutane-1,4-disulfonyl difluoride typically involves the fluorination of butane-1,4-disulfonyl difluoride. This process can be carried out using various fluorinating agents, such as xenon difluoride, N-fluorobenzenesulfonimide, and Selectfluor®. The reaction conditions often include controlled temperatures and pressures to ensure the desired product’s formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and equipment is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Octafluorobutane-1,4-disulfonyl difluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluoride derivatives, while substitution reactions can produce various functionalized fluorinated compounds.
Scientific Research Applications
Octafluorobutane-1,4-disulfonyl difluoride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: This compound is employed in the study of fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism by which octafluorobutane-1,4-disulfonyl difluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can interact with various molecular targets, leading to the formation of stable fluorinated products. The pathways involved in these reactions are often complex and depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Perfluorobutane disulfonyl fluoride
- 1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl fluoride
Uniqueness
Octafluorobutane-1,4-disulfonyl difluoride is unique due to its high fluorine content and the specific arrangement of its functional groups. This uniqueness imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
84246-31-1 |
|---|---|
Molecular Formula |
C4F10O4S2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl fluoride |
InChI |
InChI=1S/C4F10O4S2/c5-1(6,3(9,10)19(13,15)16)2(7,8)4(11,12)20(14,17)18 |
InChI Key |
HZKTUYKCBMCCQM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)S(=O)(=O)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


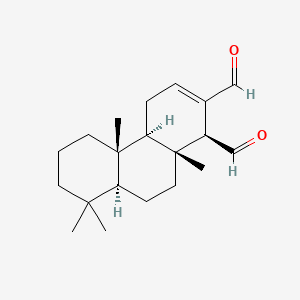

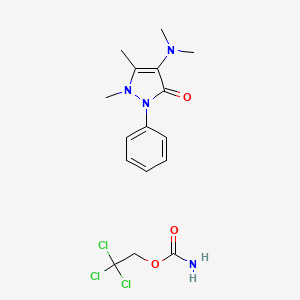
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
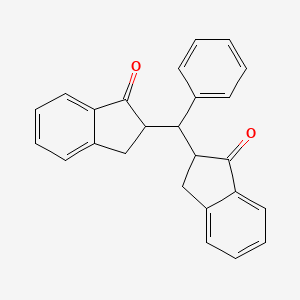
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
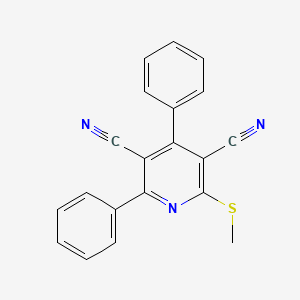

![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
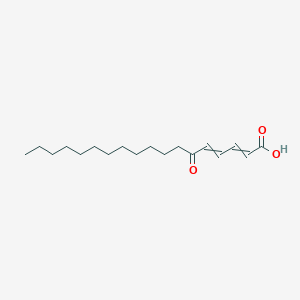
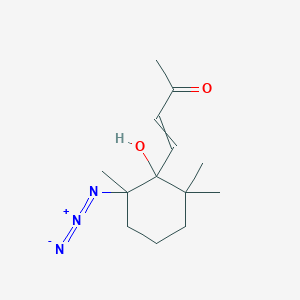
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
